molecular formula C15H14O5 B089677 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone CAS No. 131-54-4

2,2'-Dihydroxy-4,4'-dimethoxybenzophenone

Cat. No. B089677
Key on ui cas rn: 131-54-4
M. Wt: 274.27 g/mol
InChI Key: SODJJEXAWOSSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05728888

Procedure details

82.2 g (0.30 mol) of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone were reacted with 600 g of AlCl3 (4.50 mol) and 180 g (2.47 mol) of DMF (dimethylformamide) as in Example 2, and the product was worked up as described.
Quantity
82.2 g
Type
reactant
Reaction Step One
Name
Quantity
600 g
Type
reactant
Reaction Step One
Name
Quantity
180 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:18]=[C:17]([O:19]C)[CH:16]=[CH:15][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9]([O:12]C)=[CH:8][C:7]=1[OH:14])=[O:5].[Al+3].[Cl-].[Cl-].[Cl-].CN(C)C=O>>[OH:1][C:2]1[CH:18]=[C:17]([OH:19])[CH:16]=[CH:15][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][C:7]=1[OH:14])=[O:5] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
82.2 g
Type
reactant
Smiles
OC1=C(C(=O)C2=C(C=C(C=C2)OC)O)C=CC(=C1)OC
Name
Quantity
600 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
180 g
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=C(C(=O)C2=C(C=C(C=C2)O)O)C=CC(=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.